molecular formula C15H13N5O B14245730 N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide CAS No. 203735-91-5

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide

Katalognummer: B14245730
CAS-Nummer: 203735-91-5
Molekulargewicht: 279.30 g/mol
InChI-Schlüssel: QCFDREGDNLPVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide typically involves the acylation of amines with acyl chlorides. One common method involves the use of 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent. This reagent can be synthesized by treating 5-phenyl-1H-tetrazole with acetyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of tetrazole N-oxides, while reduction could yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. For instance, it has been shown to exhibit antidiabetic activity by interacting with enzymes involved in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tetrazole-containing molecules such as:

Uniqueness

N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

203735-91-5

Molekularformel

C15H13N5O

Molekulargewicht

279.30 g/mol

IUPAC-Name

N-[(5-phenyltetrazol-2-yl)methyl]benzamide

InChI

InChI=1S/C15H13N5O/c21-15(13-9-5-2-6-10-13)16-11-20-18-14(17-19-20)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,21)

InChI-Schlüssel

QCFDREGDNLPVRW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CNC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.